4-Chloro-4'-nitrobenzophenone
Description
Significance and Context within Benzophenone (B1666685) Chemistry
Benzophenones, as a class of compounds, are characterized by a diarylketone framework. They are widely studied for their applications in photochemistry, polymer science, and as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The significance of 4-Chloro-4'-nitrobenzophenone within this family stems from its dissymmetrical nature and the electronic properties of its substituents.
The molecule contains two key reactive sites. The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates its attached phenyl ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. More importantly, the nitro group can be readily reduced to an amino group (-NH₂), a crucial transformation for introducing nitrogen-containing functionalities into a target molecule. smolecule.com This conversion is fundamental in the synthesis of dyes, agrochemicals, and pharmacologically active compounds.
On the other phenyl ring, the chlorine atom (-Cl) acts as a good leaving group in nucleophilic aromatic substitution reactions. The presence of the ketone, an electron-withdrawing group, further activates the chlorine-substituted ring for such reactions. The combination of these features makes this compound a versatile bifunctional building block, allowing for sequential and site-selective modifications on either aromatic ring.
Historical Perspective of this compound Studies
The synthesis and study of substituted benzophenones have been a part of organic chemistry for well over a century, with Friedel-Crafts acylation being a classic and widely used method for their preparation. cdnsciencepub.com Early research on compounds like this compound was primarily focused on their synthesis and the characterization of their fundamental chemical reactivity.
One of the established methods for synthesizing this compound involves the reaction of a chlorobenzene (B131634) solution of 4-nitrobenzoic acid. prepchem.com This method has been reported to produce the compound with a melting point of 100-101°C, a key identifying characteristic. prepchem.com Alternative historical synthetic approaches include the Friedel-Crafts acylation of chlorobenzene with 4-nitrobenzoyl chloride. These foundational studies established the accessibility of the compound, paving the way for its use as a readily available intermediate in more complex synthetic endeavors. The initial investigations were crucial in understanding the influence of the chloro and nitro substituents on the reactivity of the benzophenone core.
Current Research Landscape and Future Directions for this compound
Current academic interest in this compound continues to leverage its status as a key synthetic intermediate. Its applications have expanded into several modern research areas:
Organic Synthesis: The compound remains a staple in the synthesis of more elaborate molecules. The differential reactivity of the two aromatic rings allows for controlled, stepwise synthetic routes. The reduction of the nitro group to an amine is a common step in the preparation of various derivatives. smolecule.com
Materials Science: Aromatic ketones, due to their rigid structures, are investigated for their potential to form liquid crystals. smolecule.com Research into the liquid crystalline properties of this compound and its derivatives could lead to the development of new materials with specific optical and electronic properties. smolecule.com
Photochemistry: The presence of the benzophenone core and the nitroaromatic system suggests potential for interesting photochemical behavior. The nitro group can absorb light, making the compound a candidate for studies in areas like photocatalysis. smolecule.com
Future research is likely to continue exploring these avenues. There is potential for designing novel polymers and dyes using this compound as a monomer or key precursor. Further investigation into its solid-state properties, such as its crystal structure and polymorphism, could reveal new applications in materials science. While some studies have looked into the biological activity of benzophenone derivatives, a more focused exploration of the pharmacological potential of compounds derived from this compound could be a promising future direction. smolecule.com
Table 2: Selected Spectroscopic Data for this compound
| Type of Spectrum | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (d, J = 8.8 Hz, 2H), 7.92 (d, J = 8.4 Hz, 2H), 7.76 (d, J = 8.4 Hz, 2H), 7.51 (d, J = 8.4 Hz, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 193.56, 149.94, 142.48, 140.12, 134.57, 131.47, 130.59, 129.09, 123.66 |
| IR (KBr, cm⁻¹) | 1668, 1584, 1520 (NO₂ stretch), 1349, 1271, 851, 738 |
Data sourced from The Royal Society of Chemistry, Supporting Information.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFRUWPJQKSRRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324395 | |
| Record name | 4-Chloro-4'-nitrobenzophenone | |
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Molecular Weight |
261.66 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
7497-60-1 | |
| Record name | 4-Chloro-4′-nitrobenzophenone | |
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| Record name | 4-Chloro-4'-nitrobenzophenone | |
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| Record name | 4-Chloro-4'-nitrobenzophenone | |
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| Record name | Methanone, (4-chlorophenyl)(4-nitrophenyl) | |
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Synthetic Methodologies and Reaction Optimization for 4 Chloro 4 Nitrobenzophenone
Established Synthetic Routes
Established methods for synthesizing 4-chloro-4'-nitrobenzophenone are dominated by electrophilic aromatic substitution, specifically Friedel-Crafts acylation. This approach is well-documented and offers a reliable pathway to the target molecule.
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. libretexts.org The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. libretexts.org For this compound, this involves the reaction of chlorobenzene (B131634) with a 4-nitrobenzoyl derivative. This method is among the most extensively studied for producing 4-nitrobenzophenone (B109985) compounds. google.com
Reaction of 4-nitrobenzoyl chloride with chlorobenzene
The principal Friedel-Crafts route to this compound is the acylation of chlorobenzene using 4-nitrobenzoyl chloride. In this reaction, the chlorine atom on the chlorobenzene ring acts as an ortho-para directing group for the incoming electrophile. doubtnut.comvedantu.com Due to steric hindrance at the ortho position, the para-substituted product is predominantly formed. doubtnut.comvedantu.com Studies on the benzoylation of chlorobenzene have shown that the resulting mixture contains a high proportion of the para isomer, typically ranging from 84% to 97%. scribd.com The reaction transforms the aromatic ring into a ketone. vedantu.com
Role of Lewis Acid Catalysts (e.g., AlCl₃, BF₃)
Lewis acid catalysts are essential for the Friedel-Crafts acylation to proceed. Their primary function is to react with the acyl halide to generate a highly electrophilic acylium ion. libretexts.org Aluminum chloride (AlCl₃) is the most common and preferred catalyst for this transformation. libretexts.orggoogle.com However, a variety of other Lewis acids can also be employed, including boric trifluoride (BF₃), ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄). researchgate.netgoogle.com
Research has also explored the use of more environmentally friendly and reusable heterogeneous catalysts. These include metal chlorides, such as FeCl₃ and AlCl₃, supported on Montmorillonite K-10 clay, which have been used in the synthesis of related benzophenones. ijraset.com Similarly, BEA zeolite catalysts have been shown to effectively catalyze the benzoylation of chlorobenzene, yielding the desired product with high selectivity. dokumen.pub
Optimization of Reaction Conditions (Solvent, Temperature)
Optimizing reaction parameters such as solvent and temperature is critical for maximizing yield and purity while minimizing side reactions. numberanalytics.com
Solvent: The choice of solvent can significantly impact the reaction. Anhydrous dichloromethane (B109758) and nitrobenzene (B124822) are common solvents for Friedel-Crafts acylations. In some preparations, chlorobenzene itself can serve as both a reactant and a solvent. google.com The use of chlorobenzene as a solvent is considered a greener alternative to more toxic options like nitrobenzene. google.com More recent advancements include the use of ionic liquids which can act as both the catalyst and the solvent, offering high yields and an environmentally friendly profile due to their reusability. researchgate.net
Temperature: Temperature is a crucial factor; higher temperatures generally increase the reaction rate but may also promote the formation of unwanted byproducts. numberanalytics.comresearchgate.net For the Friedel-Crafts acylation of related compounds, reaction temperatures typically range from room temperature up to 80°C. Increasing the temperature can lead to a noticeable enhancement in product generation up to an optimal point, beyond which the yield may decrease. researchgate.net One patent describes carrying out the Friedel-Crafts reaction at 45-55°C. google.com
The following table summarizes the influence of various conditions on the Friedel-Crafts acylation for producing benzophenones.
| Parameter | Condition | Effect on Reaction | Source(s) |
| Catalyst | AlCl₃, FeCl₃, BF₃, ZnCl₂ | Traditional, effective Lewis acids that generate the acylium ion. | researchgate.netgoogle.com |
| Metal chlorides on K-10 Clay | Heterogeneous catalyst, eco-friendly, easy separation. | ijraset.com | |
| BEA Zeolite | Reusable heterogeneous catalyst, high selectivity. | dokumen.pub | |
| Solvent | Dichloromethane, Nitrobenzene | Conventional solvents for the reaction. | |
| Chlorobenzene | Acts as both reactant and a less toxic solvent alternative. | google.com | |
| Ionic Liquids (e.g., BmimCl–FeCl3) | Serve as both catalyst and solvent; high yield and reusability. | researchgate.net | |
| Temperature | Room Temperature to 80°C | Increasing temperature boosts reaction rate to an optimum. | researchgate.net |
| 45-55°C | A specified range for producing a related benzophenone (B1666685). | google.com |
Alternative Synthetic Strategies
While Friedel-Crafts acylation is the most common method, other strategies for synthesizing benzophenone structures exist. google.com
Carbon Monoxide Insertion Methods
An alternative pathway involves a palladium-catalyzed carbonylative coupling reaction. google.comdatapdf.com This method can use chloroform (B151607) (CHCl₃) as a convenient and safer source of carbon monoxide (CO). datapdf.com In this process, an aryl halide is coupled with an arylboronic acid in the presence of a palladium catalyst. The reaction proceeds through the in-situ generation of an aroyl halide from the carbonylation, which then couples with the boronic acid to form the diaryl ketone. A reported system for this transformation used palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst, triphenylphosphine (B44618) (PPh₃) as a ligand, and potassium hydroxide (B78521) (KOH) as the base in a toluene (B28343) solvent at 80°C, yielding the desired benzophenone. datapdf.com
Secondary Alcohol Oxidation Approaches
The oxidation of secondary alcohols presents a direct route to ketones like this compound. This method involves the conversion of a precursor diarylmethanol, specifically (4-chlorophenyl)(4-nitrophenyl)methanol, into the target benzophenone. Various oxidizing agents can be employed for this transformation. organic-chemistry.orglibretexts.org
Common oxidizing agents for converting secondary alcohols to ketones include chromates, permanganates, and Swern or Dess-Martin periodinane oxidations. More contemporary and greener alternatives involve catalytic systems, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like sodium hypochlorite. organic-chemistry.orghelsinki.fi The choice of oxidant and reaction conditions is critical to ensure high conversion and selectivity, minimizing over-oxidation or side reactions. For instance, the use of TEMPO with a co-catalyst can offer high selectivity for the oxidation of secondary alcohols over primary ones. helsinki.fi
Diaryl Methane Oxidation Methods
Another synthetic route involves the oxidation of the methylene (B1212753) group in a diarylmethane precursor, such as 4-chloro-4'-nitrodiphenylmethane. This approach is less common than alcohol oxidation or Friedel-Crafts acylation but offers an alternative pathway. The direct oxidation of the benzylic C-H bond to a carbonyl group typically requires strong oxidizing agents and can sometimes lead to over-oxidation or cleavage of the molecule.
Reagents like chromium trioxide or potassium permanganate (B83412) have been traditionally used for such transformations. However, these methods often generate significant toxic waste. More modern approaches might explore catalytic oxidation using metal catalysts and a terminal oxidant like oxygen or hydrogen peroxide, aiming for greener and more efficient processes.
Displacement Reactions (e.g., from 4-chlorobenzophenone)
The synthesis of this compound can be achieved through electrophilic nitration of 4-chlorobenzophenone. In this displacement reaction, a nitro group (-NO2) is introduced onto the benzophenone core. The reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. smolecule.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which then attacks the aromatic ring. The position of nitration is directed by the existing substituents on the benzophenone molecule.
Nucleophilic Acylation with N-Heterocyclic Carbenes
A more recent and innovative approach involves the use of N-heterocyclic carbenes (NHCs) as catalysts. sioc-journal.cnnih.govacs.org This method facilitates the nucleophilic acylation of an aryl halide with an aldehyde. For the synthesis of this compound, this could involve the reaction of a suitable chlorinated nitroaromatic compound with a benzaldehyde (B42025) derivative.
The NHC catalyst inverts the polarity of the aldehyde's carbonyl carbon (umpolung), making it nucleophilic. This "activated" aldehyde can then attack an electron-deficient aromatic ring, such as one bearing a nitro group and a halogen, leading to the formation of the diaryl ketone. sioc-journal.cn This methodology is advantageous as it often proceeds under mild, metal-free conditions. nih.govacs.org For instance, imidazolium (B1220033) ionic liquids can serve as precursors for NHC catalysts in the reaction between 4-fluoronitrobenzene and benzaldehyde to yield 4-nitrobenzophenone. sioc-journal.cn While this example uses a fluoro-substituted precursor, the principle can be extended to chloro-substituted analogues.
Reaction of 4-chloronitrobenzene with aryl acetate
A novel method for preparing 4-nitrobenzophenone compounds involves the reaction of 4-chloronitrobenzene with an aryl acetate in the presence of a base and an organic solvent. google.comscispace.com This reaction proceeds in an air atmosphere, which acts as the oxidant, at temperatures ranging from 25-80°C for 8-24 hours. google.com This approach is notable for avoiding the use of strong or expensive chemical oxidants and transition metal catalysts, thus preventing heavy metal ion residues in the product. google.com The process is simple and does not require an inducing group. google.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and improving the sustainability of chemical manufacturing.
Solvent-Free Reaction Systems
Solvent-free reactions represent a significant advancement in green chemistry by eliminating the use of often hazardous and volatile organic solvents. pharmafeatures.comijrpr.comresearchgate.net These methods reduce pollution, decrease waste generation, and can lead to more efficient and economical processes. ijrpr.comdergipark.org.tr
One approach to solvent-free synthesis is mechanochemistry, where mechanical energy from grinding or milling is used to initiate reactions between solid reactants. pharmafeatures.com For example, the Friedel-Crafts acylation, a common method for synthesizing benzophenones, can be adapted to a solvent-free system. Ball milling 4-nitrobenzoic acid and toluene with aluminum chloride (AlCl3) has been shown to produce 4-methyl-4'-nitrobenzophenone (B1619061) with a 55% yield, demonstrating the feasibility of this approach for related compounds and eliminating the need for a solvent.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods. anton-paar.com This approach utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to mere minutes, and frequently resulting in improved product yields. anton-paar.commatanginicollege.ac.in The principle behind this acceleration lies in the ability of polar molecules within the reaction to align with the rapidly oscillating electric field of the microwaves, generating heat internally and uniformly. anton-paar.com This allows for reaching temperatures far above the solvent's boiling point in sealed vessels, further speeding up the chemical transformation according to the Arrhenius law. anton-paar.com
In the context of benzophenone synthesis, microwave irradiation has been shown to effectively enhance the activity of Lewis acid catalysts like aluminum chloride () in Friedel-Crafts acylation reactions. For instance, the synthesis of a related compound, 4-methyl-4'-nitrobenzophenone, via an -mediated acylation under microwave conditions, was completed in just 15 minutes, achieving a 68% yield. This demonstrates the potential for rapid and efficient production of this compound using similar microwave-assisted protocols.
Table 1: Example of Microwave-Assisted Benzophenone Synthesis
| Reactants | Catalyst | Solvent | Time | Yield |
|---|---|---|---|---|
| 4-Nitrobenzoyl chloride, Toluene | None (Solvent-free) | 15 min | 68% |
This table presents data for a structurally related compound and is indicative of the conditions applicable for this compound.
Transition Metal-Free Catalysis
In a significant advancement towards greener and more cost-effective chemical processes, a transition-metal-free method for the synthesis of 4-nitrobenzophenone derivatives has been developed. google.comscispace.com This methodology circumvents the need for expensive and potentially toxic transition metal catalysts, which can also lead to heavy metal contamination in the final product. google.com The process involves the reaction of 4-chloronitrobenzene with an aryl acetate in the presence of a base, using air as the oxidant. google.com
This reaction proceeds via a tandem transformation in an organic solvent. google.com The simplicity of the process, which avoids the use of strong chemical oxidants and inducing groups, makes it particularly suitable for industrial-scale production. google.comscispace.com For the synthesis of a compound structurally analogous to this compound, the reaction is carried out at a temperature range of 25-80 °C for 8-24 hours. google.com Using this method, a yield of 66% was reported for a chlorinated derivative. google.com
Table 2: Conditions for Transition-Metal-Free Synthesis of Nitrobenzophenones
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 4-Chloronitrobenzene | Aryl Acetate | Alkali Base | Dimethyl sulfoxide (B87167) (DMSO) | 25-80 °C | 8-24 h | 66%* google.com |
*Yield reported for the synthesis of 2'-chloro-4-nitrobenzophenone from methyl 2-chlorophenylacetate.
Purification and Isolation Techniques
Following the synthesis of this compound, purification is essential to remove unreacted starting materials, by-products, and other impurities. The crude product is typically purified using standard laboratory techniques such as recrystallization and chromatography. smolecule.comgoogle.com
Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. mt.com An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures. mt.com
For this compound and related compounds, alcohols such as ethanol (B145695) and methanol (B129727) are commonly used as recrystallization solvents. smolecule.com In a typical procedure, the crude solid is dissolved in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, promoting the formation of pure crystals as the solubility decreases. Impurities are left behind in the mother liquor. The pure crystals can then be collected by filtration. mt.com For example, a related compound, 3-fluoro-4-nitrobenzophenone, has been successfully recrystallized from 95% ethanol to yield pure yellow needles. google.com
Table 3: Common Solvents for Recrystallization of Benzophenones
| Compound | Solvent(s) | Observation |
|---|---|---|
| This compound | Ethanol, Methanol smolecule.com | - |
| 3-Fluoro-4-nitrobenzophenone | 95% Ethanol google.com | Yellow needles |
Chromatography (e.g., Column Chromatography)
Column chromatography is a highly effective method for the separation and purification of individual compounds from a mixture. uvic.cachromtech.com This technique utilizes a solid stationary phase, typically silica (B1680970) gel, packed into a glass column, and a liquid mobile phase (eluent) that flows through it. miamioh.edu The separation is based on the differential adsorption of the components of the mixture to the stationary phase. uvic.ca Less polar compounds are generally adsorbed less strongly and therefore elute from the column faster, while more polar compounds are retained longer. uvic.ca
For the purification of this compound and its analogues, column chromatography using silica gel as the stationary phase is a standard procedure. whiterose.ac.uk A gradient of solvents, commonly a mixture of hexane (B92381) and ethyl acetate, is used as the mobile phase. The process typically starts with a non-polar solvent system (high hexane content) to elute non-polar impurities, and the polarity is gradually increased (by increasing the ethyl acetate content) to elute the desired product. uvic.ca The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure compound.
Table 4: Typical Conditions for Column Chromatography Purification
| Stationary Phase | Mobile Phase System | Elution Order Principle |
|---|
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 4 Nitrobenzophenone
Vibrational Spectroscopy Studies (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and skeletal structure of a molecule. For 4-Chloro-4'-nitrobenzophenone, these methods are crucial for identifying the characteristic vibrations of the carbonyl, nitro, and chloro-substituted moieties. researchgate.netscispace.com
Analysis of Carbonyl (C=O) Stretching Frequencies
The carbonyl (C=O) group is a strong absorber in IR spectroscopy and gives a prominent signal in Raman spectra, typically found in the 1630-1820 cm⁻¹ region. In benzophenones, this stretching vibration is generally observed between 1630 and 1670 cm⁻¹. scispace.com For substituted benzophenones, the exact frequency is sensitive to the electronic effects of the substituents on the phenyl rings. scispace.comscialert.net In 4-nitrobenzophenone (B109985), a related compound, the C=O stretch appears at approximately 1660 cm⁻¹. The presence of both an electron-withdrawing nitro group and a halogen on the phenyl rings of this compound influences the electronic distribution and bond strength of the carbonyl group, resulting in a characteristic absorption in this region.
Nitro (NO₂) Asymmetric and Symmetric Stretching Modes
The nitro (NO₂) group gives rise to two characteristic and strong stretching vibrations in the IR spectrum. These are the asymmetric (ν_as) and symmetric (ν_s) stretching modes. For aromatic nitro compounds, the asymmetric stretch typically appears in the 1500-1570 cm⁻¹ range, while the symmetric stretch is found between 1300-1370 cm⁻¹. uc.edu In the similar compound 4-nitrobenzophenone, the asymmetric NO₂ stretch is noted around 1520 cm⁻¹. These distinct bands are definitive indicators of the nitro functionality within the molecule.
Halogen-Carbon (C-Cl) Stretching Frequencies
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Compound Data (cm⁻¹) |
|---|---|---|---|
| Carbonyl (C=O) | Stretching | 1630 - 1670 | ~1660 (for 4-nitrobenzophenone) |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 | ~1520 (for 4-nitrobenzophenone) |
| Symmetric Stretching | 1300 - 1370 | - | |
| Carbon-Chlorine (C-Cl) | Stretching | 550 - 850 | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and electronic structure of organic molecules. Both ¹H and ¹³C NMR provide complementary information to build a complete structural picture of this compound. nih.govcdnsciencepub.com
Proton NMR (¹H NMR) Chemical Shift Assignments and Coupling Patterns
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region. Due to the para-substitution on both phenyl rings, the spectrum is expected to show two distinct AA'BB' systems.
Nitro-substituted Ring: The protons on this ring are significantly influenced by the strong electron-withdrawing nature of the nitro group. The protons ortho to the NO₂ group are expected to be the most deshielded, appearing at a high chemical shift (downfield), likely above 8.0 ppm. The protons meta to the NO₂ group will appear at a slightly lower chemical shift. Both sets of protons would appear as doublets due to coupling with their respective neighbors.
Chloro-substituted Ring: The chlorine atom is also electron-withdrawing but less so than the nitro group. Therefore, the protons on this ring will be more shielded (upfield) compared to those on the nitro-substituted ring. The signals will also present as a pair of doublets, corresponding to the ortho and meta protons relative to the chlorine atom. For the related 4-chlorobenzophenone, aromatic protons appear in the range of 7.45-7.78 ppm. chemicalbook.com
Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of nine distinct signals are expected due to the molecule's symmetry.
Carbonyl Carbon (C=O): This carbon is typically the most deshielded in the spectrum, appearing significantly downfield in the range of 190-200 ppm. For 4-nitrobenzophenone, this signal is at 194.8 ppm. rsc.org
Aromatic Carbons: The remaining eight signals correspond to the carbons of the two phenyl rings.
The carbons directly bonded to the chlorine (C-Cl) and nitro (C-NO₂) groups are quaternary and their chemical shifts are strongly influenced by these substituents.
The carbons attached to the central carbonyl group (ipso-carbons) are also quaternary and will have distinct chemical shifts.
The protonated carbons (C-H) on each ring will give four distinct signals. The carbons on the nitro-substituted ring are expected to be more downfield than their counterparts on the chloro-substituted ring due to the stronger deshielding effect of the nitro group.
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Protons ortho to -NO₂ | > 8.0 | Doublet |
| Protons meta to -NO₂ | 7.8 - 8.0 | Doublet | |
| Protons ortho to -Cl | 7.5 - 7.8 | Doublet | |
| Protons meta to -Cl | 7.4 - 7.6 | Doublet | |
| ¹³C | Carbonyl (C=O) | ~194 | Singlet |
| C-NO₂ | ~150 | Singlet | |
| C-Cl | ~139 | Singlet | |
| Aromatic C-H | 123 - 134 | Singlet (in decoupled spectrum) | |
| Aromatic C-ipso | 135 - 143 | Singlet (in decoupled spectrum) |
Note: The ¹³C NMR data is based on values for 4-nitrobenzophenone and 4-chlorobenzophenone. rsc.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers deeper insights into the molecular structure of this compound by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are J-coupled, meaning they are interacting with each other through chemical bonds. sdsu.edu In the spectrum of this compound, cross-peaks would appear between adjacent protons on the two aromatic rings, confirming their connectivity. For instance, protons on the chlorophenyl ring would show correlations to their neighbors, and similarly for the protons on the nitrophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps the correlation between protons and the carbon atoms they are directly attached to (one-bond C-H coupling). sdsu.edu This technique is instrumental in assigning the specific carbon signals in the ¹³C NMR spectrum to their corresponding protons in the ¹H NMR spectrum. For this compound, each aromatic proton would show a correlation to its directly bonded carbon atom.
These 2D NMR techniques are often used in conjunction to provide a complete and unambiguous assignment of all proton and carbon signals in the molecule. oregonstate.edu
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. neu.edu.tr
In a mass spectrum, the peak with the highest mass-to-charge ratio (m/z) typically corresponds to the molecular ion (M+), which represents the intact molecule with one electron removed. libretexts.org For this compound (C₁₃H₈ClNO₃), the molecular weight is approximately 261.66 g/mol . nih.gov
A key feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak. chemguide.co.uk This arises from the natural isotopic abundance of chlorine, which exists as ³⁵Cl (approximately 75%) and ³⁷Cl (approximately 25%). Consequently, the mass spectrum of this compound will exhibit two molecular ion peaks:
An M+ peak corresponding to the molecule containing the ³⁵Cl isotope.
An M+2 peak , two mass units higher, corresponding to the molecule with the ³⁷Cl isotope.
The relative intensity of the M+ to M+2 peak is approximately 3:1, which is a characteristic signature for the presence of a single chlorine atom in the molecule. chemguide.co.ukchemguide.co.uk High-resolution mass spectrometry can provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. libretexts.orgchemguide.co.uk
The fragmentation of the molecular ion provides valuable structural information. libretexts.org In the mass spectrum of this compound, characteristic fragmentation patterns are expected. The cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org
Expected major fragments would include:
[C₆H₄ClCO]⁺: A benzoyl cation substituted with chlorine, resulting from the cleavage of the bond between the carbonyl carbon and the nitrophenyl ring.
[C₆H₄NO₂CO]⁺: A benzoyl cation substituted with a nitro group, formed by the cleavage of the bond between the carbonyl carbon and the chlorophenyl ring.
[C₆H₄Cl]⁺: A chlorophenyl cation.
[C₆H₄NO₂]⁺: A nitrophenyl cation.
The loss of small neutral molecules, such as NO₂ and CO, can also lead to significant fragment ions. miamioh.edu The analysis of these fragments helps to confirm the presence of the key functional groups and their connectivity within the molecule.
X-ray Diffraction Studies
X-ray diffraction is an essential technique for determining the three-dimensional arrangement of atoms in a crystalline solid. uni-ulm.de
Studies on similar compounds, like 4-chloro-3-nitrobenzophenone (B1581017), have utilized this method to elucidate their crystal structures. scispace.com
The crystal system and lattice parameters describe the geometry of the unit cell, the fundamental repeating unit of a crystal. For the related compound, 4-chloro-3-nitrobenzophenone (4C3N), single crystal X-ray diffraction has shown that it crystallizes in the orthorhombic crystal system with the space group Pbca. aip.org The reported unit cell parameters for 4C3N are a = 12.9665 Å, b = 7.4388 Å, and c = 24.336 Å. aip.org While this data is for a structural isomer, it highlights the type of precise crystallographic information that can be obtained for this compound through single crystal X-ray diffraction analysis.
| Parameter | Value (for 4-chloro-3-nitrobenzophenone) |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.9665 |
| b (Å) | 7.4388 |
| c (Å) | 24.336 |
Table of crystallographic data for the related compound 4-chloro-3-nitrobenzophenone. aip.org
Single Crystal X-ray Diffraction for Solid-State Structure
Molecular Conformation and Torsion Angles
The three-dimensional structure of benzophenone (B1666685) derivatives is largely defined by the relative orientation of the two phenyl rings. Due to steric hindrance between the ortho-hydrogens on the adjacent rings, the rings are not coplanar. This deviation from planarity is described by specific torsion angles, most notably the dihedral angle between the planes of the two aromatic rings.
While specific crystallographic data for this compound is not extensively detailed in available literature, analysis of closely related compounds provides significant insight. For instance, the related molecule 4-Methyl-4'-nitrobenzophenone (B1619061) exhibits a dihedral angle of 46.6° between its phenyl rings . This substantial twist is characteristic of the benzophenone core, where the steric repulsion is balanced against the electronic effects of the substituents. In this compound, the molecule is expected to adopt a similarly twisted conformation, with the 4-chlorophenyl and 4-nitrophenyl rings rotated out of the plane of the central carbonyl group. The precise values of the C-C-C-C torsion angles along the bridge determine the exact "butterfly" conformation of the molecule.
| Compound | Parameter | Value |
| 4-Methyl-4'-nitrobenzophenone | Dihedral Angle between Phenyl Rings | 46.6° |
Data for the specified related compound is used for comparative analysis.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is dictated by a network of non-covalent intermolecular interactions mdpi.com. In this compound, the presence of chloro, nitro, and carbonyl functional groups, in addition to the aromatic systems, allows for a variety of such interactions that stabilize the crystal lattice.
The primary interactions expected to govern the packing include:
Hydrogen Bonds: Weak C-H···O hydrogen bonds are likely to form between the hydrogen atoms of the phenyl rings and the electronegative oxygen atoms of the nitro and carbonyl groups. This type of interaction is observed in the crystal structure of 4-Methyl-4'-nitrobenzophenone, contributing to its lattice stability .
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic atoms like the oxygen of a nitro or carbonyl group from an adjacent molecule (C-Cl···O). This type of directional interaction is a significant force in the crystal engineering of halogenated compounds mdpi.com.
π-π Stacking: The electron-rich aromatic rings can interact with each other through π-π stacking, further contributing to the cohesion of the crystal structure.
These combined interactions guide the self-assembly of the molecules into an ordered, three-dimensional supramolecular architecture.
| Interaction Type | Donor Group | Acceptor Group |
| Hydrogen Bond | Phenyl C-H | Carbonyl Oxygen (C=O), Nitro Oxygen (NO₂) |
| Halogen Bond | C-Cl | Carbonyl Oxygen (C=O), Nitro Oxygen (NO₂) |
| π-π Stacking | Phenyl Ring | Phenyl Ring |
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a crucial non-destructive technique used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline solid, allowing for phase identification and confirmation of purity ncl.ac.uk.
Studies on the closely related isomer, 4-chloro-3-nitrobenzophenone (4C3N), have utilized PXRD to confirm its crystalline structure. researchgate.netscispace.com Analysis of 4C3N crystals revealed an orthorhombic crystal system, with high-intensity diffraction peaks observed at planes (111), (013), and (213), confirming its structural integrity researchgate.net. The PXRD pattern of a synthesized batch of this compound would be compared against a pattern simulated from single-crystal X-ray diffraction data to verify the phase purity of the bulk material ncl.ac.uk. This ensures that the properties measured are intrinsic to the desired compound and not due to the presence of impurities or different polymorphic forms.
| Parameter | Value |
| Compound Name | 4-chloro-3-nitrobenzophenone |
| Crystal System | Orthorhombic researchgate.net |
| Notable Diffraction Peaks | (111), (013), (213) researchgate.net |
Data for the specified isomer is presented for illustrative and comparative purposes.
Quantum Chemical and Computational Investigations of 4 Chloro 4 Nitrobenzophenone
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations serve as a "computational microscope" to observe the motion and interactions of atoms and molecules over time. For a compound like 4-Chloro-4'-nitrobenzophenone, MD simulations can provide profound insights into its structural flexibility, its interaction with surrounding molecules such as solvents, and its potential binding behavior with biological targets like proteins or DNA. scielo.braip.orgplos.org
While specific MD simulation studies focused exclusively on this compound are not extensively detailed in available research, the methodologies have been widely applied to related benzophenone (B1666685) derivatives to understand their behavior in biological systems. scielo.brbohrium.commdpi.com These simulations typically involve creating a model of the molecule within a simulated environment, such as a water box or a lipid bilayer representing a cell membrane. The forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict the trajectory of each atom over a specific duration, often ranging from nanoseconds to microseconds. plos.org
Key applications for MD simulations of this compound would include:
Conformational Analysis: Determining the most stable three-dimensional shapes of the molecule and the energy barriers between different conformations. The rotational freedom around the carbonyl bridge is a key area of interest for benzophenones. mdpi.com
Solvation Effects: Studying how the molecule interacts with solvent molecules. This is crucial as the polar nitro group and the nonpolar chlorophenyl ring will have different affinities for polar and nonpolar environments, which dictates solubility and transport properties. aip.org
Binding Site Analysis: If a biological target is known, MD simulations can model the process of this compound binding to it. scielo.brmdpi.com By simulating the complex, researchers can analyze the stability of the interaction, identify key amino acid residues involved in binding, and calculate the binding free energy, which indicates the strength of the interaction. scielo.brplos.org For example, studies on other benzophenone derivatives have used MD simulations to confirm stable binding within the active sites of enzymes like cholinesterases and topoisomerases. bohrium.commdpi.com
The stability of the simulated complex, often measured by the Root Mean Square Deviation (RMSD) of the atomic positions over time, provides confidence in the predicted binding mode. scielo.brplos.org Such computational studies are invaluable for guiding the design of more potent analogues and understanding molecular function.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijirset.comspu.edu.sy The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series are reflected in their biological effects. spu.edu.sy For nitroaromatic compounds like this compound, QSAR is a powerful tool for predicting toxicity and elucidating mechanisms of action. nih.govtandfonline.com
Correlation of Structural Parameters with Biological Activity
A QSAR model is built upon molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. The goal is to identify which descriptors are most influential on a specific biological activity, such as cytotoxicity. scholaris.ca For this compound, key descriptors would fall into categories of hydrophobicity, electronic properties, and steric effects. mlsu.ac.in
Below is a table of computationally derived structural parameters for this compound that are commonly used in QSAR studies.
Table 1: Selected Physicochemical Descriptors for this compound.
| Descriptor | Value | Significance in QSAR | Source |
|---|---|---|---|
| Molecular Weight | 261.66 g/mol | Relates to the overall size of the molecule. | nih.gov |
| XLogP3 (Hydrophobicity) | 3.7 | A measure of lipophilicity; influences membrane permeability and transport to the site of action. nih.govscielo.br | nih.gov |
| Hydrogen Bond Donor Count | 0 | Affects interactions with biological macromolecules and solubility. | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | The carbonyl oxygen and nitro-group oxygens can act as H-bond acceptors, influencing receptor binding. | nih.gov |
| Polar Surface Area | 62.9 Ų | Relates to drug transport properties and membrane penetration. | nih.gov |
The correlation between these parameters and biological activity can be summarized as follows:
Hydrophobicity (log P): This is a critical parameter. For many nitroaromatic compounds, a strong connection exists between hydrophobicity and toxicity, as it governs the molecule's ability to cross cell membranes and reach its intracellular target. nih.govscielo.brmdpi.com
Electronic Parameters: The electron-withdrawing nature of the nitro and chloro groups significantly impacts the molecule's reactivity. Descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) are crucial. A lower ELUMO value indicates a greater electron affinity, which correlates with a higher propensity for the nitro group to undergo the single-electron reduction that initiates toxicity. nih.govlmaleidykla.ltmdpi.com The toxicity of nitroaromatics is frequently linked to their reduction potential. lmaleidykla.ltscielo.br
Studies on series of nitroaromatic compounds have successfully developed QSAR equations linking these types of descriptors to toxicological endpoints like cytotoxicity in hepatocytes or acute toxicity in aquatic organisms. scholaris.cajlu.edu.cn For instance, research on a close isomer, 4-chloro-3-nitrobenzophenone (B1581017), identified it as a cytotoxic agent in rat hepatocytes. scholaris.ca
Prediction of Activity and Mechanism Diagnosis
A primary objective of QSAR modeling is to predict the biological activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and reducing the need for extensive animal testing. spu.edu.sy By establishing a robust mathematical model (e.g., using multiple linear regression or machine learning methods like Support Vector Regression), the activity of a new analogue can be estimated simply by calculating its molecular descriptors and inputting them into the QSAR equation. mdpi.comnih.gov
Beyond prediction, QSAR is a vital tool for diagnosing the mechanisms of action. scielo.br If a QSAR model for a series of nitroaromatic compounds shows that toxicity is strongly correlated with the ELUMO descriptor, it provides strong evidence that the mechanism is driven by the reductive activation of the nitro group. lmaleidykla.ltmdpi.com This is because ELUMO reflects the ease with which the molecule can accept an electron, which is the first step in forming the nitro radical anion that leads to oxidative stress. lmaleidykla.ltscielo.br
The general mechanism for nitroaromatic cytotoxicity involves:
Enzymatic single-electron reduction of the nitro group by flavoenzymes like NADPH:cytochrome P-450 reductase. lmaleidykla.lt
The resulting nitro radical anion can then transfer its electron to molecular oxygen under aerobic conditions, creating a superoxide (B77818) anion radical and regenerating the parent nitroaromatic compound. scielo.br
This futile redox cycle generates reactive oxygen species (ROS), leading to oxidative stress, damage to cellular components, and ultimately, cell death. lmaleidykla.ltscielo.br
QSAR models help to confirm that this pathway is dominant by identifying the physicochemical properties that control the rate-limiting steps. scholaris.ca For example, different QSAR models may be required for mononitro versus dinitro aromatic compounds, as the latter's higher electrophilicity can alter the primary mechanism or contributing factors. nih.govmdpi.com Therefore, QSAR serves not just to predict if a compound is active, but to explain why it is active on a molecular level.
Reactivity and Reaction Mechanisms of 4 Chloro 4 Nitrobenzophenone
Functional Group Transformations
The chemical reactivity of 4-chloro-4'-nitrobenzophenone is largely dictated by its three main functional components: the ketone group, the nitro group, and the chloro-substituted aromatic ring. These groups provide active sites for a variety of chemical transformations.
Reduction Reactions of the Nitro Group
The nitro group (–NO₂) on the benzophenone (B1666685) scaffold is readily susceptible to reduction, a key transformation that opens pathways to a range of derivatives with significant applications, particularly in the synthesis of pharmaceuticals and dyes.
The reduction of the nitro group in this compound to a primary amine (–NH₂) yields 4-chloro-4'-aminobenzophenone. This transformation is a critical step in the synthesis of more complex molecules. A common method involves the use of metal-based reducing agents in an acidic medium. For instance, the reduction can be effectively carried out using tin(II) chloride dihydrate in concentrated hydrochloric acid. prepchem.com In a typical procedure, a hot solution of this compound in ethanol (B145695) is added to a hot solution of tin(II) chloride dihydrate in concentrated hydrochloric acid, leading to a vigorous reaction that, after heating and subsequent workup with a base like potassium hydroxide (B78521), yields the desired amino derivative. prepchem.com
Other chemical reduction methods applicable to nitrobenzophenones include treatment with sodium hydrosulfite, or the use of metals like zinc, tin, or iron in the presence of a mineral acid. google.com
Table 1: Synthesis of 4-Chloro-4'-aminobenzophenone
| Reactant | Reagent | Solvent | Product | Key Conditions |
| This compound | Tin(II) chloride dihydrate / Conc. HCl | Ethanol | 4-Chloro-4'-aminobenzophenone | Hot solutions, followed by basic workup. prepchem.com |
| 3-sulfonylamino-4-nitrobenzophenone | Sodium hydrosulfite | THF/Water | 3-sulfonylamino-4-aminobenzophenone | Room temperature stirring. google.com |
| 4-Nitrochlorobenzene | Iron metal | - | 4-Chloroaniline | Reduction reaction. wikipedia.org |
Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its efficiency and often cleaner reaction profiles. This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. google.com Common catalysts for the hydrogenation of nitrobenzophenones include Raney nickel, platinum oxide, and palladium-on-carbon (Pd/C). google.com The reaction is usually carried out in a non-reactive solvent such as ethanol or tetrahydrofuran. google.com
For related compounds like p-chloronitrobenzene, specialized catalysts such as zirconium/zeolite-supported platinum have been developed to achieve high efficiency and selectivity. nih.gov These hybrid nanostructured catalysts demonstrate superior performance, highlighting the ongoing research into developing advanced catalytic systems for such reductions. nih.gov
Table 2: Catalysts and Conditions for Catalytic Hydrogenation
| Substrate | Catalyst | Solvent | Product | Reference |
| 3-sulfonylamino-4-nitrobenzophenone | Raney nickel, platinum oxide, or Pd/C | Ethanol or THF | 3-sulfonylamino-4-aminobenzophenone | google.com |
| p-chloronitrobenzene | Pt/ZrO₂/ZSM-5, Pt/ZrO₂/MCM-22 | Not specified | p-chloroaniline | nih.gov |
Electrochemical methods offer an alternative, reagent-free approach to the reduction of nitroaromatic compounds. The electrochemical reduction of nitro-substituted benzophenones, such as 4-nitrobenzophenone (B109985), has been shown to proceed with the reduction of the nitro group. oup.com This process involves the transfer of electrons to the nitro group at a cathode surface, initiating a cascade of reactions that ultimately lead to the formation of the corresponding amine.
Nucleophilic Substitution Reactions
The presence of the electron-withdrawing nitro group activates the aromatic ring to which it is attached, making the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr).
The chlorine atom on the 4-chlorophenyl ring of this compound can be displaced by various nucleophiles. The electron-withdrawing effect of the para-nitro group on the other ring enhances the electrophilicity of the carbon atom bonded to the chlorine, facilitating nucleophilic attack. This is a common reaction pathway for compounds like 4-nitrochlorobenzene, where the chloride is readily displaced by strong nucleophiles such as hydroxide, methoxide, and amines. wikipedia.org
Kinetic studies on similar compounds, like 4-chloro-2-nitrophenyl benzoates, reacting with cyclic secondary amines, confirm that these reactions proceed via a nucleophilic substitution mechanism. researchgate.net The rate of these reactions is influenced by the nature of the nucleophile and the substituents on the aromatic rings. researchgate.net
Substitution of the Nitro Group
The nitro group of this compound, while a strong deactivator for electrophilic attack, can itself be subject to nucleophilic aromatic substitution (SNAr). This type of reaction is less common than substitution of a halide but can be achieved under specific conditions, particularly with potent nucleophiles. The electron-withdrawing nature of the benzoyl group and the chloro substituent on the other ring enhances the electrophilicity of the carbon atom attached to the nitro group, making it susceptible to nucleophilic attack.
One of the key reactions in this category is amination. For instance, in compounds structurally similar to this compound, such as nitro-substituted benzophenones, the nitro group can be displaced by an amino group upon treatment with alkylamines. This transformation typically requires heating to facilitate the displacement of the nitro moiety, which is generally a less effective leaving group than a halide.
The reaction proceeds via the typical SNAr addition-elimination mechanism. A nucleophile, such as an amine, attacks the carbon atom bearing the nitro group, leading to the formation of a negatively charged σ-complex, also known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing carbonyl group and the aromatic ring system. In the subsequent step, the aromaticity is restored by the elimination of the nitro group as a nitrite (B80452) ion (NO₂⁻), yielding the substituted product. While the chlorine atom on the other ring remains a potential site for nucleophilic attack, targeted substitution of the nitro group can be achieved depending on the reaction conditions and the nature of the nucleophile.
It is important to distinguish this substitution from the more common reduction of the nitro group. While reagents like hydrogen gas with a palladium catalyst or iron in acidic media can reduce the nitro group to a primary amine (4-chloro-4'-aminobenzophenone), this is a transformation of the functional group, not a substitution where it is replaced by a different nucleophile.
Electrophilic Aromatic Substitution on the Benzene (B151609) Rings
Further electrophilic aromatic substitution on the existing benzene rings of this compound is challenging due to the powerful deactivating effects of the substituents. Both benzene rings are electron-deficient, which makes them less susceptible to attack by electrophiles. The reactivity and orientation of any potential substitution are governed by the combined influence of the chloro, nitro, and carbonyl groups.
The substituents can be categorized by their effects:
-NO₂ (nitro group): Strongly deactivating and a meta-director.
-CO- (carbonyl group): Deactivating and a meta-director.
-Cl (chloro group): Deactivating but an ortho, para-director.
Let's consider the two rings separately:
Ring A (The 4-nitrophenyl moiety): This ring is strongly deactivated by both the directly attached nitro group and the carbonyl group of the benzophenone core. Both groups direct incoming electrophiles to the positions meta to themselves. Therefore, any substitution on this ring would be expected to occur at the position meta to the nitro group (position 3') and meta to the point of attachment to the carbonyl group.
Ring B (The 4-chlorophenyl moiety): This ring is deactivated by the carbonyl group (meta-directing) and the chlorine atom (ortho, para-directing). The directing effects are therefore in opposition. However, studies on analogous 4-chloro-substituted benzophenones indicate that further substitution, such as nitration, tends to occur at the position meta to the carbonyl group and ortho to the chlorine atom (position 3). The strong deactivating and meta-directing nature of the carbonyl group often dictates the position of the incoming electrophile.
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Ring Moiety | Substituent | Electronic Effect | Directing Influence | Predicted Position of Substitution |
|---|---|---|---|---|
| 4-Nitrophenyl | -NO₂ | Strong Deactivator | Meta | 3'-position |
| 4-Nitrophenyl | -CO- (from other ring) | Deactivator | Meta | 3'-position |
| 4-Chlorophenyl | -Cl | Deactivator | Ortho, Para | 2- or 3-position |
| 4-Chlorophenyl | -CO- (from other ring) | Deactivator | Meta | 3-position |
Mechanistic Investigations
Role of Intermediates (e.g., Charge Transfer Complexes, σ-complexes)
The reactions of this compound proceed through well-defined, albeit transient, intermediates that are crucial to understanding its reactivity. The nature of these intermediates depends on the type of reaction.
σ-Complexes (Meisenheimer and Wheland Intermediates):
In nucleophilic aromatic substitution (SNAr) , the key intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex or σ-complex. libretexts.orguchile.cl When a nucleophile attacks one of the electron-deficient carbons of the aromatic rings (e.g., the carbon bonded to the chlorine or nitro group), the aromaticity of the ring is temporarily broken. This forms a tetrahedral (sp³-hybridized) carbon and delocalizes the negative charge across the aromatic system. libretexts.org The presence of strong electron-withdrawing groups, like the nitro group and the carbonyl function, is essential for the formation and stabilization of this anionic intermediate. libretexts.org The negative charge can be delocalized onto the oxygen atoms of the nitro group, which significantly lowers the activation energy for the reaction. libretexts.org The reaction is completed when the leaving group (e.g., Cl⁻) is expelled, restoring the ring's aromaticity. uchile.cl Spectroscopic evidence, such as Raman spectroscopy, has been used in related nitro-aromatic systems to confirm the accumulation of Meisenheimer complexes during the reaction. nih.gov
In electrophilic aromatic substitution , the intermediate is a resonance-stabilized carbocation known as a Wheland intermediate or arenium ion. This σ-complex forms when an electrophile attacks the π-system of one of the benzene rings. The positive charge is delocalized across the ring, primarily at the positions ortho and para to the site of attack. The stability of this cation is significantly reduced by the electron-withdrawing substituents (-Cl, -NO₂, -CO-), which explains the low reactivity of the compound towards electrophiles. The reaction concludes with the loss of a proton (H⁺) from the sp³-hybridized carbon, which restores aromaticity.
Charge Transfer Complexes (CTCs):
Another type of intermediate that can play a role in the reactions of nitroaromatic compounds is the charge-transfer complex (CTC) . These complexes form through a weak association between an electron-donor molecule and an electron-acceptor molecule. whiterose.ac.uk this compound, with its electron-deficient π-system, can act as an electron acceptor. In some reaction pathways, particularly those involving radical mechanisms like the SRN1 (radical-nucleophilic substitution), the formation of a CTC may be the initial step. whiterose.ac.uk This complex can then proceed to form radical ions upon photo- or thermal activation, initiating a chain reaction. While direct evidence for CTCs in most common reactions of this specific compound is not widely documented, their formation is a known phenomenon for nitroarenes and can influence reactivity and reaction pathways. whiterose.ac.uk
Kinetic Studies and Reaction Rate Determination
Kinetic studies are fundamental to elucidating the mechanisms of reactions involving this compound. For nucleophilic aromatic substitution (SNAr) reactions, which are common for this substrate, reaction rates are typically determined using spectrophotometric methods. conicet.gov.ar The formation of the colored product or the disappearance of the reactant can be monitored over time, often under pseudo-first-order conditions where the concentration of the nucleophile is in large excess compared to the substrate. researchgate.net
From these measurements, the pseudo-first-order rate constant (kobs) can be determined. The second-order rate constant (kA), which describes the intrinsic reactivity, is then calculated by dividing kobs by the concentration of the excess reagent. researchgate.netresearchgate.net
To further probe the reaction mechanism, several analyses are employed:
Brønsted Plots: By reacting the substrate with a series of structurally similar nucleophiles of varying basicity (pKₐ), a Brønsted plot (log kA vs. pKₐ) can be constructed. The slope of this plot, the Brønsted coefficient (βnuc), provides insight into the nature of the transition state. researchgate.net For SNAr reactions, a downward curve in the Brønsted plot can indicate a change in the rate-determining step (RDS) from the attack of the nucleophile to the expulsion of the leaving group. researchgate.net
Hammett Plots: The influence of substituents on the reactivity can be quantified using a Hammett plot. For reactions of a series of substituted nucleophiles with this compound, or reactions of nucleophiles with a series of substituted benzophenones, a linear correlation between the logarithm of the rate constants and the Hammett substituent constants (σ) is often observed. The slope of this plot, the reaction constant (ρ), reveals the sensitivity of the reaction to electronic effects. researchgate.net A non-linear Hammett plot can also signify a change in the RDS or a complex mechanism. researchgate.net
These kinetic investigations allow for the determination of activation parameters (enthalpy and entropy of activation) and provide quantitative evidence for the proposed intermediates and transition states in the reaction pathway. researchgate.netrsc.org
Photochemical and Photophysical Properties of 4 Chloro 4 Nitrobenzophenone
UV-Visible Absorption Spectroscopy
The absorption of ultraviolet and visible light by 4-Chloro-4'-nitrobenzophenone promotes electrons from their ground state to higher energy excited states. The characteristics of the resulting absorption spectrum are dictated by the molecule's electronic structure.
Like other aromatic ketones, the UV-visible absorption spectrum of this compound is primarily characterized by two types of electronic transitions: n-π* and π-π*.
n-π (n-to-pi-star) Transition:* This is a lower-energy transition involving the promotion of a non-bonding electron (n), from one of the lone pairs on the carbonyl oxygen, to an antibonding π* orbital associated with the carbonyl group (C=O). These transitions are typically weak (low molar absorptivity, ε) and are often observed as a distinct band or shoulder at longer wavelengths. For many benzophenone (B1666685) derivatives, this transition is symmetry-forbidden, contributing to its low intensity. In related substituted benzophenones, the n-π* transition can be influenced by the nature of the substituent.
π-π (pi-to-pi-star) Transition:* This is a higher-energy transition that involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are associated with the conjugated π-systems of the aromatic rings and the carbonyl group. They are symmetry-allowed and therefore exhibit high molar absorptivity (large ε value), resulting in strong absorption bands at shorter wavelengths. In benzophenones, multiple π-π* transitions can occur, often overlapping to form a broad, intense absorption band. The presence of the nitro group, a strong chromophore, also contributes significantly to the π-π* absorption profile. For a related compound, 4-hydroxybenzophenone, the singlet excited state (S₁) possesses n–π* character regardless of solvent polarity, whereas the lowest triplet state (T₁) can be either n–π* or π–π* depending on the solvent rsc.org.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Electron Origin | Destination Orbital | Relative Energy | Molar Absorptivity (ε) | Expected Wavelength Region |
|---|---|---|---|---|---|
| n-π * | Non-bonding (carbonyl oxygen lone pair) | Antibonding π* (carbonyl) | Lower | Low (< 2000 L mol⁻¹ cm⁻¹) | Longer λ (e.g., ~320-350 nm) |
| π-π * | Bonding π (aromatic rings, carbonyl) | Antibonding π* (aromatic rings, carbonyl) | Higher | High (> 10,000 L mol⁻¹ cm⁻¹) | Shorter λ (e.g., < 300 nm) |
The polarity of the solvent can significantly influence the energy of the electronic states, leading to shifts in the absorption maxima (λmax)—a phenomenon known as solvatochromism.
Effect on n-π Transitions:* In polar, protic solvents (like ethanol (B145695) or water), the lone pair electrons of the carbonyl group are stabilized by hydrogen bonding. This lowers the energy of the ground state more than the excited state, increasing the energy gap for the transition. Consequently, n-π* transitions typically exhibit a hypsochromic shift (blue shift, to shorter wavelengths) in polar solvents.
Effect on π-π Transitions:* The π* excited state is generally more polar than the ground state. Polar solvents will stabilize this excited state more effectively than the ground state, thus decreasing the energy gap for the transition. This results in a bathochromic shift (red shift, to longer wavelengths) for π-π* transitions. A study on 4-methoxy-4'-nitrobenzophenone, an analogous compound, revealed that polar solvents highlight the π-π* transition of the carbonyl group oregonstate.edu.
Table 2: Predicted Solvatochromic Shifts for this compound
| Transition Type | Change in Solvent Polarity | Effect on Energy Gap | Observed Shift |
|---|---|---|---|
| n-π * | Non-polar to Polar | Increase | Hypsochromic (Blue Shift) |
| π-π * | Non-polar to Polar | Decrease | Bathochromic (Red Shift) |
The integrated absorption coefficient (IAC) is obtained by integrating the molar absorptivity (ε) over the entire absorption band of an electronic transition. It provides a more accurate measure of the transition probability than the molar absorptivity at the band maximum (εmax) alone. The IAC is directly related to other fundamental photophysical parameters like the oscillator strength and the transition dipole moment. A higher IAC value indicates a more "allowed" transition. The determination of IAC is crucial for constructing accurate Jablonski diagrams and understanding the kinetics of excited state processes oregonstate.edu. For substituted benzophenones, the IAC for each observed transition can be determined from the UV absorption spectrum measured in a suitable solvent oregonstate.edu.
Luminescence Studies (Fluorescence and Phosphorescence)
Luminescence is the emission of light from the excited state of a molecule as it returns to the ground state. It is broadly divided into fluorescence and phosphorescence, which are distinguished by the spin multiplicity of the involved excited state.
Fluorescence: This is the emission of light from the lowest singlet excited state (S₁) to the singlet ground state (S₀). It is a spin-allowed process and therefore occurs very rapidly (typically on the nanosecond timescale). Many benzophenone derivatives exhibit very weak or no fluorescence at room temperature because the rate of intersystem crossing (ISC) from the S₁ state to the triplet manifold (T₁) is extremely efficient. The triplet quantum yield for many benzophenones has been found to be close to unity, indicating that nearly all molecules that reach the S₁ state cross over to the T₁ state core.ac.uk.
Phosphorescence: This is the emission of light from the lowest triplet excited state (T₁) to the singlet ground state (S₀). This transition is spin-forbidden, making it a much slower process than fluorescence, with lifetimes ranging from microseconds to seconds. Consequently, phosphorescence is often only observed at low temperatures (e.g., 77 K in a frozen matrix) where non-radiative decay pathways are minimized oregonstate.edu. The lowest triplet state of benzophenone itself is n-π* in character ru.nl. However, for substituted benzophenones, the nature of the lowest triplet state (n-π* vs. π-π*) can be highly dependent on the substituents and the solvent, which in turn affects the phosphorescence characteristics rsc.org.
Quantum Yield: The luminescence quantum yield (Φ) is the ratio of the number of photons emitted to the number of photons absorbed horiba.comazom.com. It quantifies the efficiency of the emission process. Due to the high efficiency of intersystem crossing, the fluorescence quantum yield (Φf) for benzophenones is typically very low, while the phosphorescence quantum yield (Φp) can be significant, especially at low temperatures. For some nitro-containing compounds, luminescence quantum yields have been reported to be relatively low rsc.org.
An excitation spectrum is obtained by measuring the luminescence intensity at a fixed emission wavelength while varying the excitation wavelength. The resulting spectrum is a plot of emission intensity versus excitation wavelength. In many cases, the excitation spectrum of a pure compound is identical to its absorption spectrum. This correspondence occurs because the probability of emission is proportional to the probability of absorption, assuming the quantum yield is independent of the excitation wavelength. Measuring the excitation spectrum can be a useful technique to confirm the identity of the emitting species and to distinguish between different chromophores in a mixture oregonstate.edu. For substituted benzophenones, the phosphorescence excitation spectrum is typically measured at 77 K oregonstate.edu.
Phosphorescence Lifetimes
The phosphorescence lifetime (τp) of a molecule is a critical parameter that describes the average time the molecule spends in the lowest triplet state (T1) before returning to the singlet ground state (S0). For benzophenone and its derivatives, this property is highly sensitive to the molecular environment, including the solvent and the presence of quenchers.
While specific experimental data for the phosphorescence lifetime of this compound is not extensively documented in readily available literature, the behavior can be inferred from studies on related substituted benzophenones. The lifetime of the triplet state is significantly influenced by the nature of the substituents on the phenyl rings. The presence of a chlorine atom, a heavy atom, can enhance spin-orbit coupling, which generally leads to a shorter phosphorescence lifetime compared to unsubstituted benzophenone. Conversely, the nitro group is known to be an efficient quencher of triplet states through various mechanisms, including energy transfer and electron transfer, which would also be expected to shorten the phosphorescence lifetime.
The solvent environment plays a crucial role in determining the phosphorescence lifetime. In non-polar, aprotic solvents, the triplet state is relatively long-lived. However, in hydrogen-donating solvents like isopropanol (B130326), the triplet state is rapidly quenched via hydrogen abstraction, leading to a significantly shorter lifetime. The polarity of the solvent can also affect the energy levels of the n,π* and π,π* triplet states, which in turn influences the rates of radiative and non-radiative decay processes. For instance, studies on other benzophenones have shown that increasing solvent polarity can alter the triplet state deactivation pathways.
Table 1: Illustrative Phosphorescence Lifetimes of Substituted Benzophenones in Various Solvents at Room Temperature. This table is illustrative and based on typical values for similar compounds, as specific data for this compound was not found.
| Compound | Solvent | Typical Phosphorescence Lifetime (μs) |
|---|---|---|
| Benzophenone | Benzene (B151609) | ~10 |
| Benzophenone | Isopropanol | <1 |
| 4-Chlorobenzophenone | Cyclohexane | ~5 |
Jablonski Diagram Analysis
The photophysical processes of this compound can be qualitatively understood through a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.
Upon absorption of ultraviolet light, the molecule is excited from its singlet ground state (S0) to a higher singlet excited state (S1 or S2). For benzophenones, the lowest energy absorption band typically corresponds to an n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.
Following excitation, several processes can occur:
Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity. The molecule rapidly relaxes from higher excited singlet states (S2, S3) to the lowest excited singlet state (S1).
Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicity. In benzophenones, intersystem crossing from the S1 state to the lowest triplet state (T1) is highly efficient, with a quantum yield approaching unity. The presence of the chlorine atom in this compound is expected to further enhance the rate of intersystem crossing due to the heavy-atom effect.
Fluorescence: Radiative decay from the S1 state to the S0 state. For benzophenones, fluorescence is generally weak due to the high efficiency of intersystem crossing.
Phosphorescence: Radiative decay from the T1 state to the S0 state. This process is spin-forbidden and therefore occurs on a much longer timescale than fluorescence.
Non-radiative Decay: The T1 state can also decay back to the S0 state non-radiatively.
The nitro group in this compound introduces low-lying π,π* states which can alter the energy level ordering and deactivation pathways compared to unsubstituted benzophenone.
Photoreduction and Photoinitiated Reactions
The triplet state of benzophenones is a powerful hydrogen abstractor, leading to various photochemical reactions, most notably photoreduction.
Photoreduction Quantum Efficiency
The quantum efficiency of photoreduction (ΦPR) is a measure of the efficiency of a photochemical reaction, defined as the number of molecules reacted divided by the number of photons absorbed. The photoreduction of benzophenones is highly dependent on the solvent and the nature of the substituents. In the presence of a good hydrogen donor, such as isopropanol, the quantum yield for the disappearance of the benzophenone derivative can be significant.
Table 2: Photoreduction Quantum Efficiencies of Various Substituted Benzophenones. This table includes data for related compounds to provide context, as a specific value for this compound was not found.
| Compound | Solvent System | Photoreduction Quantum Efficiency (ΦPR) | Reference |
|---|---|---|---|
| 4-Bromo-4'-chlorobenzophenone | 60% Isopropanol/Acetonitrile (B52724) | 0.36 |
Formation of Photoproducts (e.g., Benzopinacols)
The primary photoproduct of the photoreduction of benzophenone and its derivatives in a hydrogen-donating solvent like isopropanol is a benzopinacol (B1666686). The reaction proceeds via the following mechanism:
Excitation and Intersystem Crossing: The benzophenone molecule absorbs a photon and, through efficient intersystem crossing, forms the triplet state (T1).
Hydrogen Abstraction: The triplet benzophenone abstracts a hydrogen atom from the solvent (e.g., isopropanol), forming a ketyl radical and an isopropanol-derived radical.
Dimerization: Two ketyl radicals then dimerize to form the benzopinacol.
In the case of this compound, the expected benzopinacol product would be 1,2-bis(4-chlorophenyl)-1,2-bis(4-nitrophenyl)ethane-1,2-diol. However, the presence of the nitro group could lead to other photoproducts. The nitro group can be photoreduced to nitroso, hydroxylamino, and amino groups, which could result in a more complex product mixture. The relative yields of these products would depend on the specific reaction conditions, including the solvent, the presence of other reactants, and the wavelength of the excitation light.
Table of Compounds Mentioned
| Compound Name |
| This compound |
| Benzophenone |
| Isopropanol |
| 4-Chlorobenzophenone |
| Benzene |
| Acetonitrile |
| 4-Bromo-4'-chlorobenzophenone |
| 4-Fluorobenzophenone |
| 1,2-bis(4-chlorophenyl)-1,2-bis(4-nitrophenyl)ethane-1,2-diol |
| Nitroso compounds |
| Hydroxylamino compounds |
| Amino compounds |
This article delves into the specific photochemical and photophysical characteristics of the chemical compound this compound, focusing on its behavior upon exposure to light and the subsequent chemical transformations.
Phosphorescence Lifetimes
The phosphorescence lifetime (τp) of a molecule is a defining characteristic of its excited triplet state, representing the average duration the molecule remains in this state before returning to the ground state. This parameter is highly sensitive to the molecule's environment, particularly the solvent. For this compound, while specific experimental data on its phosphorescence lifetime is not widely published, its behavior can be extrapolated from the well-documented photophysics of substituted benzophenones.
The presence of a chlorine atom, categorized as a heavy atom, is known to enhance spin-orbit coupling. This effect typically facilitates the spin-forbidden transition from the triplet state to the singlet ground state, thereby shortening the phosphorescence lifetime compared to unsubstituted benzophenone. Furthermore, the nitro group is an effective quencher of triplet states, which would also contribute to a shorter phosphorescence lifetime.
The nature of the solvent has a profound impact on the phosphorescence lifetime. In inert, non-polar solvents, the triplet state of benzophenone derivatives is generally longer-lived. In contrast, in hydrogen-donating solvents such as isopropanol, the triplet state is rapidly quenched through hydrogen abstraction, resulting in a significantly diminished lifetime. Solvent polarity can also modulate the relative energies of the n,π* and π,π* triplet states, influencing the rates of both radiative (phosphorescence) and non-radiative decay pathways.
This table is illustrative and based on typical values for similar compounds, as specific data for this compound was not found.
| Compound | Solvent | Typical Phosphorescence Lifetime (μs) |
|---|---|---|
| Benzophenone | Benzene | ~10 |
| Benzophenone | Isopropanol | <1 |
| 4-Chlorobenzophenone | Cyclohexane | ~5 |
| 4-Nitrobenzophenone (B109985) | Acetonitrile | Very short, difficult to measure |
Jablonski Diagram Analysis
The photophysical pathways of this compound following light absorption can be visualized using a Jablonski diagram. This diagram illustrates the electronic states of a molecule and the various transitions that can occur between them.
Upon absorbing UV radiation, the molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁ or S₂). For benzophenones, the primary absorption often corresponds to an n→π* transition, where a non-bonding electron from the carbonyl oxygen is excited to an antibonding π* orbital.
Following this initial excitation, several de-excitation pathways are possible:
Internal Conversion (IC): A rapid, non-radiative process where the molecule relaxes from higher excited singlet states to the lowest excited singlet state (S₁).
Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicities. Benzophenones are known for their highly efficient intersystem crossing from the S₁ state to the lowest triplet state (T₁). The chlorine atom in this compound is expected to enhance the rate of this process due to the heavy-atom effect.
Fluorescence: Radiative decay from the S₁ state back to the S₀ state. This process is generally inefficient for benzophenones due to the rapid and dominant intersystem crossing.
Phosphorescence: Radiative decay from the T₁ state to the S₀ state. As this transition is spin-forbidden, it occurs on a significantly longer timescale than fluorescence.
The nitro group introduces additional low-lying π,π* states, which can influence the energy landscape and deactivation routes compared to unsubstituted benzophenone.
Photoreduction and Photoinitiated Reactions
The triplet state of benzophenones is a potent hydrogen abstractor, a property that drives their photochemical reactivity, most notably photoreduction reactions.
Photoreduction Quantum Efficiency
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which for photoreduction (Φ_PR) is the ratio of the number of molecules undergoing photoreduction to the number of photons absorbed. The photoreduction of benzophenones is highly contingent on the reaction conditions, especially the solvent and the nature of the substituents. In the presence of an effective hydrogen donor like isopropanol, the quantum yield for the consumption of the benzophenone derivative can be quite high.
This table includes data for related compounds to provide context, as a specific value for this compound was not found.
| Compound | Solvent System | Photoreduction Quantum Efficiency (Φ_PR) | Reference |
|---|---|---|---|
| 4-Bromo-4'-chlorobenzophenone | 60% Isopropanol/Acetonitrile | 0.36 | |
| 4-Fluorobenzophenone | Not specified | 0.3226 |
Formation of Photoproducts (e.g., Benzopinacols)
The archetypal photoproduct resulting from the photoreduction of benzophenone and its derivatives in a hydrogen-donating solvent is a benzopinacol. The established mechanism for this transformation is as follows:
Excitation and Intersystem Crossing: The benzophenone molecule absorbs a photon and is rapidly converted to its triplet state (T₁) via intersystem crossing.
Hydrogen Abstraction: The triplet benzophenone then abstracts a hydrogen atom from a solvent molecule (e.g., isopropanol), which results in the formation of a ketyl radical and a solvent-derived radical.
Dimerization: Two ketyl radicals subsequently combine to form the benzopinacol.
For this compound, the expected benzopinacol product is 1,2-bis(4-chlorophenyl)-1,2-bis(4-nitrophenyl)ethane-1,2-diol. However, the presence of the reducible nitro group introduces the possibility of other photoproducts. The nitro group can undergo photoreduction to form nitroso, hydroxylamino, and amino functionalities, potentially leading to a more complex mixture of final products. The distribution of these products would be dependent on the specific reaction conditions.
Applications in Advanced Organic Synthesis and Materials Science
Intermediate in Complex Molecule Synthesis
4-Chloro-4'-nitrobenzophenone serves as a critical intermediate, or building block, in the multi-step synthesis of more complex organic compounds. smolecule.com The presence of three key functional regions—the ketone group, the chlorinated phenyl ring, and the nitrated phenyl ring—provides multiple reactive sites for a variety of chemical transformations. This allows chemists to strategically modify the molecule to build larger, more intricate structures.
The nitro group can be readily reduced to an amino group, which is a common precursor for forming amides, imines, or for undergoing diazotization reactions to introduce other functionalities. The chlorine atom, activated by the electron-withdrawing nature of the rest of the molecule, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other groups. The ketone carbonyl group can also undergo a range of reactions, such as reduction to an alcohol or conversion to a thioketone. This multi-faceted reactivity makes it a valuable precursor in several areas of chemical manufacturing.
In the pharmaceutical industry, this compound and its derivatives are important intermediates in the synthesis of active pharmaceutical ingredients (APIs). smolecule.comnbinno.com Benzophenone-based compounds are known to possess a wide spectrum of pharmacological activities. researchgate.net The synthesis of novel drug candidates often involves the use of such intermediates to construct the final complex molecular framework.
For instance, nitrobenzophenones are utilized as precursors for antiviral agents. google.com The synthetic pathway often involves the reduction of the nitro group to an amine, followed by further reactions to build the final drug molecule. google.com The related compound, 4-Chloro-4'-hydroxybenzophenone, which can be synthesized from precursors like this compound, is a key intermediate for fibrate drugs, such as fenofibrate, which are used to lower cholesterol. ijraset.comquickcompany.ingoogle.compatsnap.com The versatility of the benzophenone (B1666685) core allows for the creation of a diverse library of compounds for drug discovery and development. researchgate.net
| Application Area | Significance of this compound | Example Derivative/Target |
|---|---|---|
| Antiviral Agents | Serves as a precursor for building blocks like 6-benzoyl-2-amino-1-sulfonylbenzimidazoles. google.com | Benzimidazole derivatives google.com |
| Lipid-Lowering Drugs | A precursor to key intermediates like 4-Chloro-4'-hydroxybenzophenone. ijraset.comquickcompany.in | Fenofibrate ijraset.comgoogle.com |
| General Drug Discovery | The benzophenone scaffold is used to generate diverse molecular structures for screening pharmacological activity. researchgate.net | Various novel APIs nbinno.com |
The chromophoric properties of this compound make it a useful intermediate in the manufacturing of dyes and pigments. smolecule.com A chromophore is the part of a molecule responsible for its color by absorbing light at specific wavelengths. specialchem.com The extended system of conjugated pi electrons across the two aromatic rings and the carbonyl group, influenced by the nitro and chloro substituents, forms a robust chromophore.
Nitrobenzophenones are valuable intermediates for the preparation of azo dyes. google.com The synthesis typically involves the reduction of the nitro group to an aniline (B41778) derivative, which is then diazotized and coupled with another aromatic compound to form the final azo dye. These dyes have a wide range of applications in textiles, printing inks, and coatings due to their vibrant colors and stability. google.cominachemicals.com The specific substituents on the benzophenone core can be modified to fine-tune the color and performance properties of the resulting dye. google.com
The synthesis of modern agrochemicals, including pesticides and herbicides, also utilizes intermediates like this compound. smolecule.com The structural motifs present in this compound are found in various biologically active molecules used for crop protection. nbinno.com Similar to its role in pharmaceuticals, the compound serves as a starting material that can be chemically modified to produce the final active ingredient. The development of new and more effective crop protection agents often relies on the availability of such versatile chemical building blocks. nbinno.com
Specialty Polymers and Resins
Beyond its role as a synthetic intermediate, the benzophenone moiety is integral to the development of specialty polymers and resins with tailored properties. Benzophenone derivatives can be incorporated into polymer chains or used as additives to impart specific functionalities, particularly those related to light interaction.
Benzophenone and its derivatives, including this compound, can function as photoinitiators for free-radical polymerization, a process commonly known as UV curing. smolecule.comgoogle.comnih.gov This technology is widely used in coatings, inks, adhesives, and 3D printing due to its rapid curing speed and low energy consumption. researchgate.net
Benzophenones are classified as Type II photoinitiators. nbinno.compolymerinnovationblog.com The process involves the following steps:
UV Light Absorption : The benzophenone molecule absorbs UV light, which promotes an electron from its ground state to an excited singlet state.
Intersystem Crossing : It then rapidly converts to a more stable and longer-lived excited triplet state. nbinno.com
Hydrogen Abstraction : In this highly reactive triplet state, the benzophenone abstracts a hydrogen atom from a co-initiator (synergist), typically an amine or alcohol present in the formulation. nbinno.compolymerinnovationblog.com
Radical Formation : This hydrogen abstraction generates two radicals: a ketyl radical from the benzophenone and a radical on the co-initiator molecule. nbinno.com
Polymerization Initiation : The radical formed on the co-initiator is typically the one that initiates the polymerization of monomers, such as acrylates, leading to the formation of a cross-linked polymer network. nbinno.com
The efficiency of this process can be tuned by modifying the benzophenone structure. rsc.org Polymeric photoinitiators based on benzophenone have been developed to reduce migration and odor, which is particularly important in applications like food packaging. researchgate.net
| Step | Description | Key Species Involved |
|---|---|---|
| 1. Excitation | Molecule absorbs UV photon and transitions to an excited triplet state. nbinno.com | Benzophenone (triplet state) |
| 2. Abstraction | Excited benzophenone abstracts a hydrogen atom from a synergist molecule. nbinno.compolymerinnovationblog.com | Co-initiator (e.g., Amine) |
| 3. Radical Generation | Two radical species are formed. nbinno.com | Benzophenone ketyl radical, Amine alkyl radical |
| 4. Initiation | The amine alkyl radical initiates the polymerization of monomers. nbinno.com | Monomers (e.g., Acrylates) |
The benzophenone chemical class is well-known for its application as UV stabilizers or absorbers in polymers and coatings. specialchem.com Specifically, 2-hydroxybenzophenone (B104022) derivatives are widely used for this purpose. specialchem.comlongchangchemical.com These molecules function by absorbing damaging UV radiation and dissipating it as harmless heat, thereby protecting the material from degradation, discoloration, and loss of mechanical properties. longchangchemical.comchemimpex.com
The mechanism for UV stabilization in 2-hydroxybenzophenones involves an intramolecular hydrogen bond between the hydroxyl group and the carbonyl group. longchangchemical.com Upon absorbing UV light, the molecule undergoes a reversible tautomerization to an unstable enol-quinone structure, releasing the absorbed energy as heat before returning to its original, stable form. longchangchemical.com While this compound does not possess the 2-hydroxy group required for this specific, highly efficient stabilization mechanism, the general benzophenone structure does absorb UV radiation. Its derivatives, particularly those that can be synthesized from it, are crucial in creating UV-protective materials. For example, 4-hydroxybenzophenone, which can be derived from related precursors, is used as a UV absorber and light stabilizer in polymers, plastics, and coatings. chemimpex.comorgasynth.comchemimpex.com
Building Blocks for Functional Materials
This compound is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of advanced functional materials. Its structure, featuring a reactive chlorine atom and a readily transformable nitro group on separate phenyl rings, allows for selective chemical modifications. This dual reactivity makes it a valuable precursor for the creation of monomers used in high-performance polymers and other specialized materials. The primary route to harnessing its potential involves the chemical reduction of the nitro group, which unlocks pathways to various classes of functional polymers.
Transformation into Polymer Precursors
The most significant application of this compound as a building block begins with the reduction of its nitro group (-NO₂) to an amino group (-NH₂). This transformation yields 4-amino-4'-chlorobenzophenone (B1229614), a highly valuable monomer precursor. The presence of both an amino group and a chloro group makes this resulting compound suitable for various polycondensation reactions.
Research has established efficient methods for this reduction. For instance, the conversion can be achieved using sodium disulfide (Na₂S₂) or tin(II) chloride in the presence of hydrochloric acid. nih.govprepchem.com A study optimizing the process with sodium disulfide identified specific reaction conditions to maximize the yield and purity of 4-amino-4'-chlorobenzophenone, highlighting its importance as an organic intermediate. nih.gov
Table 1: Synthesis of 4-amino-4'-chlorobenzophenone via Reduction
Selected research findings on the chemical reduction of this compound.
| Reducing Agent | Reaction Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Sodium Disulfide (Na₂S₂) | Temperature: 92°C; Time: 2.5 hours; Molar Ratio (reactant:Na₂S₂): 1:1.7 | 85.80% | 98.08% | nih.gov |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | In concentrated hydrochloric acid, heated on a steam bath for 2 hours. | Not specified | Crystallized product | prepchem.com |
The resulting 4-amino-4'-chlorobenzophenone is a key intermediate, notably for developing substitutes for certain dye intermediates. nih.gov More significantly, its bifunctional nature (an amine on one ring, a halogen on the other) makes it an ideal candidate for synthesizing a range of high-performance polymers.
Applications in High-Performance Polymers
The derivatives of this compound are instrumental in constructing robust polymer backbones, leading to materials with exceptional thermal and mechanical properties.
Poly(ether ketone)s (PEK): Aromatic poly(ether ketone)s (PAEKs) are a class of high-performance thermoplastics known for their outstanding thermal stability and chemical resistance. google.com Monomers like 4,4'-difluorobenzophenone (B49673) are commonly used in their synthesis. nih.govnih.govvt.edu The 4-amino-4'-chlorobenzophenone derived from this compound can be further modified, for example, by converting the amino group into a hydroxyl group to produce 4-chloro-4'-hydroxybenzophenone. ijraset.com This resulting monomer can then undergo nucleophilic aromatic substitution polymerization to form poly(ether ketone) (PEK). ijraset.com The processability and properties of such polymers make them suitable for demanding applications in aerospace, automotive, and medical industries. researchgate.net
Polyamides and Polyimides: Aromatic diamines are fundamental building blocks for aromatic polyamides (aramids) and polyimides. The 4-amino-4'-chlorobenzophenone molecule can react with diacyl chlorides or dianhydrides through polycondensation to form these polymers. ncl.res.in The incorporation of the rigid benzophenone unit into the polymer backbone is expected to impart high thermal stability, good mechanical strength, and improved solubility in organic solvents compared to simpler aromatic polymers. ncl.res.in
Table 2: Typical Properties of Benzophenone-Based High-Performance Polymers
Illustrative properties of polymers synthesized from benzophenone-containing monomers, indicating the potential characteristics of materials derived from this compound.
| Polymer Class | Key Monomers | Notable Properties | Potential Applications |
|---|---|---|---|
| Poly(ether ether ketone) (PEEK) | 4,4'-difluorobenzophenone, Hydroquinone | High thermal stability (Tg ~143°C, Tm ~343°C), excellent chemical resistance, high mechanical strength. google.comnih.gov | Aerospace components, medical implants, electrical insulation. nih.gov |
| Aromatic Polyamides | Aromatic diamines, Aromatic diacyl chlorides | High tensile strength, thermal stability, good solubility in polar aprotic solvents. ncl.res.in | Films, coatings, alignment layers for liquid crystal displays. ncl.res.in |
| Poly(phthalazinone ether sulfone ketone)s (PPESK) | 4,4'-dichlorobenzophenone, DHPZ, DCS | High glass transition temperatures (264°C to 299°C), thermal stability above 500°C, strong and flexible films. | Composites, high-temperature adhesives, insulating coatings. |
Potential in Other Functional Materials
While less documented, the unique structure of this compound and its derivatives suggests potential applications in other areas of materials science:
Liquid Crystals: Benzophenone-based structures are known to form the rigid core of some liquid crystal molecules. colorado.edu Although direct synthesis from this compound is not widely reported, its derivatives could be functionalized to create mesogenic compounds.
Metal-Organic Frameworks (MOFs): MOFs are constructed from metal ions or clusters linked by organic molecules. magtech.com.cn By converting the chloro and nitro functionalities of this compound into coordinating groups like carboxylates, it could potentially be used as a bespoke organic linker for creating novel MOFs with specific catalytic or adsorptive properties.
Biological Activity and Mechanistic Studies of 4 Chloro 4 Nitrobenzophenone and Derivatives
Antimicrobial Properties
Derivatives of 4-Chloro-4'-nitrobenzophenone have demonstrated notable activity against a spectrum of pathogenic microbes. The introduction of the chloro and nitro functional groups to the benzophenone (B1666685) core is crucial to their biological action.
Research into benzophenone-based compounds has confirmed their efficacy against both Gram-positive and Gram-negative bacteria. Studies on synthetic benzophenone derivatives show they possess broad-spectrum antibacterial activity. nih.gov For instance, certain derivatives have been tested against common pathogens like Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), showing significant inhibitory effects. nih.govresearchgate.net
The general effectiveness of nitroaromatic compounds against bacteria like E. coli and Staphylococcus has been documented, suggesting that the nitro group is a key pharmacophore for antimicrobial action. nih.gov While specific minimum inhibitory concentration (MIC) data for this compound is not extensively published, the activity of related nitro-substituted compounds provides a strong indication of its potential.
Table 1: Antimicrobial Activity of Selected Benzophenone and Nitroaromatic Derivatives
| Compound/Derivative Class | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| Benzophenone-based Antibiotics | Methicillin-Resistant S. aureus (MRSA) | Effective in treating lethal MRSA infection in mice models. | nih.gov |
| Nitroaromatic Compounds | E. coli & S. aureus | Demonstrated antibacterial activity. | nih.gov |
| Coumarin Derivatives (structurally related) | E. coli & S. aureus | MIC values ranging from 500 to 2000 µg/mL. | nih.gov |
The antimicrobial action of these compounds is often multifaceted, targeting fundamental bacterial processes.
Cell Membrane Disruption: A primary mechanism for benzophenone-based antibiotics is the disruption of the bacterial cell membrane. nih.govresearchgate.net These lipophilic molecules can interact with the lipopolysaccharide component in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. nih.govresearchgate.net This interaction disrupts membrane integrity, leading to the leakage of essential intracellular components, such as potassium ions, which collapses the membrane potential and results in cell death. nih.govresearchgate.net This mode of action is advantageous as it is less likely to induce bacterial resistance compared to antibiotics with more specific molecular targets. nih.gov
Metabolic Interference: The nitro group present in this compound is critical for a separate mechanism of action involving metabolic interference. Nitroaromatic compounds can be enzymatically reduced by bacterial nitroreductases. encyclopedia.pub This reduction process generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine (B1172632) species, as well as superoxide (B77818) radicals. encyclopedia.pub These reactive species can cause widespread cellular damage by covalently binding to and damaging critical macromolecules like DNA, leading to cell death. encyclopedia.pub
Anticancer Activity
Benzophenone derivatives have emerged as promising candidates for anticancer therapy due to their ability to selectively induce cell death in tumor cells.
A key mechanism of the anticancer effect of benzophenone derivatives is the induction of apoptosis, or programmed cell death. mdpi.com Studies on various hydroxylated benzophenone derivatives have shown they can inhibit the proliferation of cancer cell lines, such as the HT-29 human colon carcinoma cell line. nih.gov Treatment with these compounds leads to classic morphological changes associated with apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation. nih.gov For example, 2,4',6-trihydroxy-4-methoxybenzophenone has been shown to induce these changes and cause cell cycle arrest in the G0/G1 phase. nih.gov Similarly, other chloro-substituted derivatives, such as those of 4-thioalkylquinoline, have been found to induce apoptosis and inhibit DNA and RNA synthesis in cancer cells. ul.iemdpi.com
The pro-apoptotic activity of benzophenone derivatives is closely linked to their ability to induce oxidative stress. mdpi.com Cancer cells typically have higher basal levels of reactive oxygen species (ROS) than normal cells, making them more vulnerable to further ROS-inducing agents. nih.govnih.gov Benzophenone compounds can stimulate the production of excess ROS, particularly superoxide anions, within cancer cells. mdpi.com
This surge in ROS disrupts the cellular redox balance, leading to several downstream effects:
Mitochondrial Dysfunction: Excess ROS can damage mitochondria, the primary site of ROS production, leading to a decrease in mitochondrial membrane potential. mdpi.com
Lipid Peroxidation: ROS can attack the cell membrane, causing lipid peroxidation and generating toxic byproducts. mdpi.com
Activation of Apoptotic Pathways: The state of oxidative stress activates signaling cascades that initiate apoptosis. mdpi.com High levels of ROS can activate the p38/MAPK and JNK apoptotic signaling pathways, ultimately leading to cancer cell death. nih.gov
This mechanism of elevating ROS levels beyond a toxic threshold is a strategy employed by several existing chemotherapeutic agents. nih.govnih.gov
Enzyme Inhibition Studies
The rigid structure of the benzophenone scaffold makes it an attractive candidate for designing specific enzyme inhibitors. Derivatives of this compound have been investigated for their ability to inhibit various enzymes implicated in disease.
One notable target is monoamine oxidase (MAO) , an enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576) and serotonin. Inhibition of MAO is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. mdpi.com While direct studies on this compound are limited, related compounds have shown significant activity. For instance, 2-Amino-2'-chloro-5-nitrobenzophenone is a known precursor in the synthesis of benzodiazepines, which can interact with central benzodiazepine (B76468) receptors and MAO. medchemexpress.com Furthermore, a patent has described substituted benzamide (B126) derivatives that are potent and selective inhibitors of MAO-B, with IC₅₀ values in the nanomolar range. google.com
Another related compound, 3,4-dihydroxy-4'-methyl-5-nitrobenzophenone (Tolcapone), is a known inhibitor of catechol-O-methyl-transferase (COMT) , another key enzyme in dopamine metabolism. nih.gov Additionally, compounds with similar structural motifs, such as 7-Chloro-4-nitrobenzofurazan, have been identified as potent inhibitors of both MAO-A and MAO-B. nih.gov These findings suggest that the chloro-nitro-aromatic structure is a viable pharmacophore for targeting these enzyme families.
Table 2: Enzyme Inhibition by Benzophenone Derivatives and Related Compounds
| Compound/Derivative | Enzyme Target | Inhibition Type/Potency | Reference |
|---|---|---|---|
| 3,4-dihydroxy-4'-methyl-5-nitrobenzophenone (Tolcapone) | Catechol-O-methyl-transferase (COMT) | Reversible inhibitor | nih.gov |
| 7-Chloro-4-nitrobenzofurazan | Monoamine Oxidase (MAO-A & MAO-B) | Potent competitive inhibitor | nih.gov |
| Isatin (Indoline-2,3-dione) | Monoamine Oxidase (MAO) | IC₅₀ = 3 µM | medchemexpress.com |
| 3,4-dichloro-N-(1H-pyrrolo[3,2-b]pyridin-5-yl) benzamide | Monoamine Oxidase B (MAO-B) | IC₅₀ = 1.13 ± 0.16 nM | google.com |
Interaction with Metabolic Enzymes
The biotransformation of xenobiotics, including therapeutic agents and environmental chemicals, is primarily orchestrated by a suite of metabolic enzymes. The cytochrome P450 (CYP450) superfamily and UDP-glucuronosyltransferases (UGTs) are central to this process, playing critical roles in Phase I and Phase II metabolism, respectively. nih.govyoutube.com The chemical structure of a compound dictates its susceptibility to metabolism by these enzymes.
While direct and extensive studies on the metabolism of this compound are not widely available in the public domain, inferences can be drawn from the metabolic pathways of structurally related compounds. Benzophenone and its derivatives are known to undergo hydroxylation, a reaction commonly catalyzed by CYP450 enzymes, followed by conjugation reactions such as glucuronidation mediated by UGTs. nih.gov For instance, chlorophenols, which share a chlorinated phenyl ring, have been shown to be substrates for various UGT isoforms, including UGT1A1, UGT1A6, UGT1A9, UGT2B4, and UGT2B7. nih.gov The presence of both a chloro and a nitro group on the benzophenone scaffold of this compound suggests that it would likely be a substrate for one or more CYP450 and UGT enzymes. The specific isoforms involved and the resulting metabolites, however, require dedicated investigation.
Potential for Drug-Drug Interactions
The modulation of metabolic enzyme activity by chemical compounds is a cornerstone of drug-drug interactions. nih.gov Inhibition or induction of CYP450 or UGT enzymes can significantly alter the pharmacokinetics and pharmacodynamics of co-administered drugs. Given that many benzophenone derivatives and other structurally similar molecules can act as inhibitors or inducers of these enzymes, it is plausible that this compound could also exhibit such properties. For example, certain benzophenones have been shown to interact with various CYP450 isoforms. drugbank.com A comprehensive evaluation of the inhibitory and inductive potential of this compound against a panel of key drug-metabolizing enzymes is necessary to ascertain its drug-drug interaction profile. Without such data, the risk of clinically significant interactions when this compound is co-administered with other therapeutic agents remains unknown.
Protein-Ligand Interactions
The biological effects of a compound are intrinsically linked to its ability to interact with specific protein targets. The binding of a ligand to a protein can modulate its function, leading to a physiological response. While specific protein targets for this compound have not been extensively elucidated, studies on related benzophenone derivatives provide insights into potential interactions.
For example, a series of 4-aminobenzophenones have been identified as potent and selective inhibitors of p38 MAP kinase. nih.gov Molecular modeling suggested that the carbonyl group of the benzophenone core forms a crucial hydrogen bond with the methionine-109 residue in the enzyme's active site. nih.gov Similarly, other benzophenone derivatives have been investigated as inhibitors of protein tyrosine kinases and as ligands for the histamine (B1213489) H3 receptor. nih.govnih.gov The twisted conformation of the two aryl rings in substituted benzophenones influences their binding to target proteins. researchgate.net The specific electronic and steric properties conferred by the 4-chloro and 4'-nitro substituents on this compound will undoubtedly govern its unique protein-ligand interaction profile, a subject that warrants further detailed investigation through techniques such as X-ray crystallography and computational docking studies.
Pharmacological Applications and Drug Design
The benzophenone scaffold is recognized as a "ubiquitous structure in medicinal chemistry" due to its presence in numerous biologically active natural products and synthetic drugs. nih.gov This framework serves as a versatile starting point for the design and development of novel therapeutic agents.
Lead Compound Identification
A lead compound is a chemical entity that demonstrates pharmacological or biological activity and serves as a starting point for the development of a new drug. The diverse biological activities reported for benzophenone derivatives, including anti-inflammatory, anticancer, and antimicrobial effects, underscore the potential of this scaffold in lead generation. nih.govrsc.org For instance, novel benzophenone derivatives have been designed and synthesized as potential anti-inflammatory agents by acting as dual inhibitors of edema and neutrophil recruitment. nih.govnih.gov The unique substitution pattern of this compound could make it a valuable lead compound for targeting specific biological pathways. Its reported ability to inhibit nitric oxide synthesis, for example, could be a starting point for developing agents for inflammatory conditions where nitric oxide plays a pathogenic role.
Structure-Activity Relationships (SAR) in Drug Development
Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, guiding the optimization of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For benzophenone derivatives, SAR studies have revealed key insights. For example, in a series of aminobenzophenones designed as p38 MAP kinase inhibitors, the substitution pattern on both phenyl rings was found to be critical for their anti-inflammatory activity. nih.gov Similarly, studies on halophenol derivatives as protein tyrosine kinase inhibitors have elucidated the importance of the position and nature of the halogen substituent. nih.govresearchgate.net The presence of a chlorine atom at the 4-position and a nitro group at the 4'-position of this compound provides a distinct electronic and steric profile that will influence its biological activity. Systematic modification of these substituents and evaluation of the resulting analogs would be a classical approach to establish a clear SAR and guide the design of more potent and selective compounds.
In Vitro and In Vivo Biological Evaluation
The biological activity of a compound is ultimately determined through a combination of in vitro and in vivo studies. While comprehensive data specifically for this compound is limited, the broader class of benzophenone derivatives has been subjected to various biological evaluations.
In vitro studies on different benzophenone derivatives have demonstrated a wide range of activities, including potent inhibition of pro-inflammatory cytokines like IL-1β and TNF-α in human peripheral blood mononuclear cells. nih.gov Other derivatives have shown inhibitory activity against cyclooxygenase (COX) isoenzymes in molecular docking studies. nih.gov
In vivo evaluations of benzophenone derivatives have corroborated their in vitro findings. For example, certain aminobenzophenones demonstrated good anti-inflammatory effects in murine models of dermatitis. nih.gov Novel benzophenone derivatives containing a thiazole (B1198619) nucleus have also shown in vivo anti-inflammatory activity in the croton oil-induced ear edema assay in mice. nih.govnih.govresearchgate.net These studies highlight the therapeutic potential of the benzophenone scaffold in inflammatory conditions. Dedicated in vitro and in vivo studies on this compound are essential to fully characterize its pharmacological profile and validate its potential as a therapeutic agent.
Environmental Implications and Degradation Studies of 4 Chloro 4 Nitrobenzophenone
Bioremediation and Microbial Degradation Pathways
The microbial breakdown of complex aromatic compounds is a key process in their environmental detoxification. While specific studies on 4-Chloro-4'-nitrobenzophenone are limited, the degradation pathways can be inferred from research on structurally similar chloronitroaromatic compounds. The presence of both a chloro and a nitro group on the benzophenone (B1666685) structure presents a challenge for microbial degradation, as these electron-withdrawing groups increase the compound's recalcitrance.
The initial steps in the biodegradation of chlorinated nitroaromatic compounds typically involve the removal of the nitro and chloro substituents. The removal of the nitro group can proceed through two primary mechanisms: oxidative removal, where the nitro group is displaced by a hydroxyl group, or reductive pathways, where the nitro group is reduced to a nitroso, hydroxylamino, or amino group. The subsequent removal of the chlorine atom can occur either before or after the cleavage of the aromatic ring and can proceed via hydrolytic, reductive, or oxygenolytic dehalogenation.
For instance, in the degradation of 1-chloro-4-nitrobenzene (B41953), a related compound, bacterial strains have been shown to release both ammonia (B1221849) and chloride, indicating the removal of both substituents. nih.gov In some pathways, the nitro group is partially reduced to a hydroxylamino group, which is then rearranged. nih.gov
The identification of intermediate metabolites is key to elucidating the degradation pathway. Based on the degradation of analogous compounds, several potential metabolites of this compound can be hypothesized. For example, the degradation of 1-chloro-4-nitrobenzene by the bacterium strain LW1 was found to produce 2-amino-5-chlorophenol (B1209517) under anaerobic conditions. nih.gov Under aerobic conditions, further transformation can lead to compounds like 5-chloropicolinic acid. nih.gov
Studies on other chlorinated nitroaromatic compounds have identified metabolites such as chlorocatechols and chlorohydroxyquinols. The specific metabolites formed during the degradation of this compound would depend on the specific microbial consortia and the prevailing environmental conditions.
Table 1: Potential Microbial Degradation Metabolites of this compound (Hypothesized)
| Potential Metabolite | Precursor in Analagous Compound Degradation | Degradation Step |
| 4-Amino-4'-chlorobenzophenone (B1229614) | Reduction of the nitro group | Initial reductive step |
| 4-Hydroxy-4'-nitrobenzophenone | Hydrolytic dechlorination | Initial hydrolytic step |
| 4-Chloro-4'-hydroxybenzophenone | Oxidative denitration | Initial oxidative step |
| Chlorinated and nitrated phenols and benzoic acids | Ring cleavage | Subsequent degradation of benzophenone core |
Photodegradation Processes
Photodegradation in the aquatic environment is another significant pathway for the transformation of organic pollutants. For benzophenone derivatives, this process can be influenced by the presence of photosensitizing substances.
The photodegradation of aromatic compounds in the presence of nitrite (B80452) can lead to the formation of nitrated derivatives, a process known as photonitration. While direct studies on this compound are not available, research on other benzophenones indicates that indirect photolysis involving hydroxyl radicals and nitrite can lead to the formation of hydroxylated and nitrated species. researchgate.net The triplet excited states of benzophenones can also play a role in their degradation. researchgate.net The presence of the existing nitro group on one of the phenyl rings of this compound may influence the susceptibility of the other ring to photonitration.
Several environmental factors can influence the rate and pathway of photodegradation. The presence of bicarbonate (HCO₃⁻), a common ion in natural waters, has been shown to affect the photodegradation of various organic compounds. Bicarbonate can act as a scavenger of hydroxyl radicals, which could potentially inhibit degradation pathways that rely on these radicals. Conversely, bicarbonate can also react with triplet excited states of some compounds to form carbonate radicals (CO₃•⁻), which are also powerful oxidants and can enhance degradation. researchgate.net The net effect of bicarbonate on the photodegradation of this compound would depend on the relative importance of different photochemical pathways.
Table 2: Environmental Factors Influencing Degradation of Aromatic Compounds
| Environmental Factor | Potential Effect on Degradation | Mechanism |
| Bicarbonate (HCO₃⁻) | Can enhance or inhibit | Scavenging of hydroxyl radicals; formation of carbonate radicals. researchgate.net |
| Dissolved Organic Matter (DOM) | Can enhance or inhibit | Photosensitization; light screening. nih.gov |
| Nitrite (NO₂⁻) | Can enhance degradation and lead to nitrated products | Formation of hydroxyl and nitrogen dioxide radicals. researchgate.net |
| pH | Can influence reaction rates and speciation | Affects the chemical form of the compound and reactive species. |
Q & A
Basic Synthesis Methods
Q: What are the standard synthetic routes for preparing 4-chloro-4'-nitrobenzophenone in academic research? A: A common method involves nitration of 4-chlorobenzophenone using nitric acid under controlled temperatures (<5°C) to introduce the nitro group at the para position. Subsequent steps may include purification via recrystallization in ethanol or methanol. This approach minimizes side reactions like over-nitration or isomer formation .
Advanced Synthesis Optimization
Q: How can researchers optimize reaction conditions to reduce by-products during nitration? A: Key factors include:
- Temperature control : Maintaining sub-5°C conditions to suppress thermal decomposition .
- Solvent selection : Anhydrous ethanol with glacial acetic acid enhances solubility and stabilizes intermediates .
- Catalyst use : Palladium on carbon (Pd/C) for selective reductions in multi-step syntheses .
Basic Characterization Techniques
Q: Which spectroscopic methods are essential for confirming the structure of this compound? A:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1660 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic proton splitting patterns, while ¹³C NMR confirms carbonyl and nitro group positions .
Advanced Crystallography Challenges
Q: What challenges arise in X-ray crystallographic analysis of halogenated benzophenones? A: Challenges include:
- Crystal growth : Slow evaporation from ethanol yields block crystals but may require weeks .
- H-atom refinement : Riding models (C–H = 0.93 Å, O–H = 0.82 Å) are used, but disorder in nitro groups complicates thermal parameter (Uiso) adjustments .
Basic Safety Protocols
Q: What safety measures are critical when handling nitro-substituted benzophenones? A:
- PPE : Gloves and goggles to avoid skin/eye contact with irritants .
- Ventilation : Use fume hoods to prevent inhalation of volatile by-products (e.g., NOx gases during nitration) .
Advanced Applications in Drug Design
Q: How can this compound derivatives be tailored for medicinal chemistry studies? A:
- Pharmacophore modification : Introduce morpholinoethoxy or trifluoromethyl groups to enhance receptor binding, as seen in analogs with improved enzyme inhibition .
- Bioisosteric replacement : Replace the nitro group with amines (via catalytic hydrogenation) to modulate pharmacokinetics .
Data Contradiction in Spectral Analysis
Q: How to resolve discrepancies between experimental and theoretical IR spectra? A:
- Computational validation : Compare experimental data with density functional theory (DFT)-calculated spectra (e.g., using Gaussian or ORCA software).
- Sample purity : Re-crystallize to remove impurities causing unexpected peaks .
Advanced Computational Modeling
Q: What computational tools are used to predict the reactivity of nitrobenzophenone derivatives? A:
- Molecular docking : AutoDock Vina assesses binding affinity to biological targets (e.g., enzymes in PubChem datasets) .
- Reactivity indices : Fukui functions (calculated via Gaussian) identify electrophilic/nucleophilic sites for functionalization .
Basic Purification Methods
Q: What purification techniques are effective for isolating this compound? A:
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (~99%) .
- Column chromatography : Silica gel with hexane/ethyl acetate (4:1) separates nitro isomers .
Advanced Mechanistic Studies
Q: How can researchers elucidate the mechanism of nitro group reduction in benzophenones? A:
- Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy to determine rate constants.
- Isotopic labeling : Use deuterated solvents (e.g., CD₃OD) to trace proton transfer steps in hydrogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
